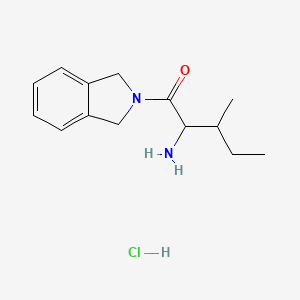

Ile-isoindoline hydrochloride salt

Description

Isoindoline hydrochloride salts are a class of heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. This article focuses on structurally related isoindoline hydrochloride derivatives, emphasizing their molecular properties, synthesis, and applications.

Properties

Molecular Formula |

C14H21ClN2O |

|---|---|

Molecular Weight |

268.78 g/mol |

IUPAC Name |

2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H |

InChI Key |

WKUCMHGVDQUBMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Ile-isoindoline hydrochloride salt, can be achieved through various methods. One common approach involves a domino reaction using a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines). This reaction typically occurs under hydrogenolysis conditions at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: Ile-isoindoline hydrochloride salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindolinone derivatives.

Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline structures.

Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the isoindoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, such as isoindolinones and substituted isoindolines .

Scientific Research Applications

- Molecular Formula: C14H21ClN2O

- Molecular Weight: 268.78 g/mol

- IUPAC Name: 2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one; hydrochloride

- Canonical SMILES: CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl

- Domino Reactions: Utilizing donor-acceptor cyclopropanes with bromomethyl groups and primary amines under hydrogenolysis conditions.

- Oxidation and Reduction: The compound can undergo oxidation to form isoindolinone derivatives or reduction to yield fully reduced isoindolines.

Scientific Research Applications

Medicinal Chemistry

- Analgesic Properties: The hydrochloride salt of isoindoline derivatives has been reported to alleviate pain, with effective dosages ranging from 100 to 600 mg daily, demonstrating its utility as an analgesic in pharmaceutical formulations .

- Antiviral Activity: Research indicates that isoindoline derivatives can inhibit viral proteases, such as the hepatitis A virus 3C protease. A study highlighted several compounds with strong binding interactions and significant inhibition percentages, suggesting their potential as broad-range antiviral agents .

- Cytostatic Effects: Compounds derived from isoindoline have been shown to inhibit cell proliferation in cancer cell lines. For instance, studies have indicated that these compounds can significantly reduce the expression of oncogenes associated with leukemia .

| Compound | Treatment Duration (days) | MEIS1 Expression (fold change) | HOXA9 Expression (fold change) |

|---|---|---|---|

| Dia2 | 6 | 0.5 | 0.4 |

| Dia2 | 10 | 0.3 | 0.2 |

Antimicrobial Activity

Case Studies

Case Study 1: Antiviral Activity Against Hepatitis A Virus

Mechanism of Action

The mechanism of action of Ile-isoindoline hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can form covalent DNA adducts through metabolic reduction and cyclization, leading to DNA damage. This mechanism is believed to be responsible for its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular data for selected isoindoline hydrochloride derivatives:

Key Observations :

- Polymorphism : The 3,3-dimethyl-6-ethoxy-indoline hydrochloride exhibits six crystalline modifications (A–F), with Form A being thermodynamically stable at room temperature. Such polymorphism impacts solubility and bioavailability in pharmaceuticals .

- Amino Derivatives: Compounds like 5-(Aminomethyl)isoindolin-1-one hydrochloride (similarity score: 0.93) are structurally versatile, serving as precursors for further functionalization .

Biological Activity

Ile-isoindoline hydrochloride salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and various applications supported by recent research findings.

This compound is a derivative of isoindoline, which is known for its diverse chemical reactivity. It can undergo various chemical transformations such as oxidation, reduction, and substitution. These reactions are crucial for synthesizing complex heterocyclic compounds that may exhibit significant biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent DNA adducts through metabolic reduction and cyclization processes, leading to DNA damage. This mechanism is believed to contribute to its therapeutic effects against certain diseases, including cancer.

Biological Activity Overview

Research has indicated that isoindoline derivatives, including this compound, exhibit a range of biological activities:

- Antiviral Activity : Studies have shown that isoindoline compounds can act as inhibitors against viral proteases, such as the 3C protease from hepatitis A virus (HAV). These compounds have been identified through virtual screening and molecular docking studies, demonstrating their potential as broad-range antiviral agents .

- Cytostatic Effects : In vitro experiments have revealed that certain isoindoline derivatives can inhibit cell proliferation by targeting specific enzymes involved in cellular growth pathways. For instance, compounds derived from isoindoline have shown inhibitory effects on DOT1L enzymatic activity, which is linked to various cancers .

- Enzyme Inhibition : Isoindoline derivatives have been explored as inhibitors for dipeptidyl peptidase (DPP) enzymes. The structure-activity relationship (SAR) studies suggest that modifications on the isoindoline scaffold can enhance selectivity and potency against specific DPPs .

Case Study 1: Antiviral Activity Against HAV

A study focused on the antiviral potential of isoindoline derivatives against HAV 3C protease utilized a combination of computational drug design and experimental validation. The findings highlighted several compounds with favorable binding interactions, indicating their potential as effective inhibitors against the virus .

| Compound | Binding Affinity (kcal/mol) | Inhibition (%) |

|---|---|---|

| Compound 8 | -9.5 | 85 |

| Compound 9 | -8.7 | 78 |

Case Study 2: Cytostatic Effects in Cancer Cells

Research investigating the cytostatic properties of isoindoline derivatives demonstrated significant inhibition of cell proliferation in MLL-r leukemia cells. The study measured the expression levels of key oncogenes after treatment with these compounds over varying time frames.

| Compound | Treatment Duration (days) | MEIS1 Expression (fold change) | HOXA9 Expression (fold change) |

|---|---|---|---|

| Dia2 | 6 | 0.5 | 0.4 |

| Dia2 | 10 | 0.3 | 0.2 |

Q & A

Q. What experimental methods are recommended for characterizing the crystalline structure of Ile-isoindoline hydrochloride salt?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving absolute stereochemistry and hydrogen-bonding networks in hydrochloride salts. Data collection should include refinement parameters such as R-values, unit cell dimensions, and thermal displacement factors to validate structural accuracy. For example, hydrogen bonding tables (e.g., Table 2 in structural studies of similar salts) can highlight intermolecular interactions critical for stability . Pair XRD with solid-state NMR to confirm protonation states and ionic interactions.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document synthesis protocols with strict stoichiometric ratios, solvent purity, and reaction conditions (temperature, pH). Use controlled crystallization techniques (e.g., slow evaporation or antisolvent addition) to avoid polymorphic variations. Purity validation via HPLC (≥95% purity) and elemental analysis (C, H, N, Cl) is essential. Reference peer-reviewed procedures for analogous hydrochloride salts, ensuring alignment with crystallographic data .

Q. What solubility and stability considerations are critical for handling this compound in aqueous solutions?

Pre-screen solubility in buffered systems (e.g., PBS at pH 7.4) and polar aprotic solvents (DMSO, acetonitrile). Stability studies should assess hydrolysis under varying pH (1–13) and temperature (4°C–40°C). For long-term storage, lyophilize the salt and store in desiccated conditions. Note that hydrochloride salts often exhibit hygroscopicity; use Karl Fischer titration to monitor moisture uptake .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated, and what analytical tools resolve data contradictions?

Combine chiral HPLC (e.g., Chiralpak IA column) with circular dichroism (CD) spectroscopy to distinguish enantiomers. Discrepancies between XRD-derived optical rotation and experimental CD spectra may arise from solvent polarity effects or impurities. Cross-validate with computational models (DFT for optical rotation) to resolve conflicts . For quantitation, use high-resolution mass spectrometry (HRMS) paired with isotopic labeling to trace degradation pathways.

Q. What strategies optimize the salt’s formulation for in vitro bioactivity assays while minimizing aggregation?

Employ design-of-experiments (DoE) approaches to test excipients (e.g., cyclodextrins, surfactants) and buffer compositions. Monitor colloidal stability via dynamic light scattering (DLS). Kinetic analysis of dissolution profiles (e.g., Table 13 in hydroxyzine studies) can identify rate-limiting steps in bioavailability. Adjust ionic strength to suppress charge-mediated aggregation, referencing viscosity-reducing excipient databases .

Q. How should researchers address discrepancies in observed vs. predicted hydrogen-bonding patterns in crystalline forms?

Re-examine XRD data for missed weak interactions (C–H···Cl, π-stacking) using Hirshfeld surface analysis. Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm bond assignments. Contradictions may arise from dynamic disorder or solvent inclusion; perform thermogravimetric analysis (TGA) to rule out hydrate formation .

Methodological Guidance for Data Reporting

Q. What are the best practices for documenting synthetic procedures and analytical data in publications?

Follow IUPAC guidelines for experimental sections:

- Synthesis : Specify equipment (e.g., Schlenk line for air-sensitive steps), purification methods (recrystallization solvents, gradient elution), and yield calculations.

- Analytics : Report NMR (δ in ppm, J in Hz), XRD (CCDC deposition number), and HRMS (m/z, isotopic pattern match). For reproducibility, include raw data (e.g., crystallographic .cif files) in supplementary materials .

Q. How to design experiments that integrate primary data with secondary literature for mechanistic studies?

Use meta-analysis frameworks:

- Primary Data : Generate dose-response curves (IC50, EC50) under controlled conditions.

- Secondary Data : Cross-reference bioactivity databases (PubChem, ChEMBL) to contextualize results. For example, compare AMPK activation kinetics of Ile-isoindoline with AICAR (Table 16) to infer mechanistic similarities .

Troubleshooting Common Experimental Challenges

Q. Why might recrystallization attempts yield inconsistent polymorphs, and how is this resolved?

Polymorph dependency on supersaturation levels and solvent polarity is common. Use seeding with characterized crystals and monitor nucleation via in situ Raman spectroscopy. For hydrochloride salts, acidic conditions (HCl gas diffusion) often stabilize the desired form .

Q. How to mitigate salt degradation during lyophilization?

Pre-freeze samples at -80°C with cryoprotectants (trehalose, mannitol). Optimize lyophilization cycles (primary drying at -40°C, 100 mTorr; secondary drying at 25°C). Post-lyophilization, confirm chemical integrity via FTIR and stability-indicating HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.